molecular formula C7H15N3O B12341207 4-Morpholinecarboximidamide, 2-ethyl- CAS No. 1156831-48-9

4-Morpholinecarboximidamide, 2-ethyl-

Cat. No.: B12341207
CAS No.: 1156831-48-9
M. Wt: 157.21 g/mol
InChI Key: MYLRZCPVJZUNMC-UHFFFAOYSA-N
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Description

4-Morpholinecarboximidamide, 2-ethyl- is a chemical compound with the molecular formula C7H15N3O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboximidamide, 2-ethyl- typically involves the reaction of morpholine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Morpholine} + \text{Ethyl Isocyanate} \rightarrow \text{4-Morpholinecarboximidamide, 2-ethyl-} ]

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinecarboximidamide, 2-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboximidamide, 2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Morpholinecarboximidamide, 2-ethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholinecarboximidamide, 2-ethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinecarboximidamide: Lacks the ethyl group, making it less hydrophobic.

    N’-Ethyl-N-[2-(1-ethyl-4-piperidinyl)ethyl]-2-(2-methylphenyl)-4-morpholinecarboximidamide: A more complex derivative with additional functional groups.

Uniqueness

4-Morpholinecarboximidamide, 2-ethyl- is unique due to the presence of the ethyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other morpholine derivatives and may contribute to its specific applications and properties.

Properties

CAS No.

1156831-48-9

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-ethylmorpholine-4-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-2-6-5-10(7(8)9)3-4-11-6/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

MYLRZCPVJZUNMC-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C(=N)N

Origin of Product

United States

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